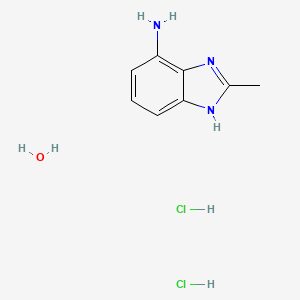

2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate

CAS No.: 2368829-69-8

Cat. No.: VC11725491

Molecular Formula: C8H13Cl2N3O

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2368829-69-8 |

|---|---|

| Molecular Formula | C8H13Cl2N3O |

| Molecular Weight | 238.11 g/mol |

| IUPAC Name | 2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride |

| Standard InChI | InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 |

| Standard InChI Key | LMFSNGMQCXHUAT-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |

| Canonical SMILES | CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name of the compound is 2-methyl-1H-benzimidazol-4-amine dihydrochloride hydrate. Its molecular formula is C₈H₁₀N₃·2HCl·xH₂O, where denotes the variable number of water molecules in the hydrate form. The parent benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, with substituents at positions 2 (methyl) and 4 (amine). Protonation of the amine group and imidazole nitrogen atoms by hydrochloric acid yields the dihydrochloride salt .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₃·2HCl·xH₂O |

| Molecular Weight (anhydrous) | ~243.13 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Water, polar solvents |

| Appearance | White to off-white crystalline powder |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step process involving cyclization and salt formation:

-

Formation of Benzimidazole Core:

Condensation of 4-nitro-1,2-diaminobenzene with acetic acid under acidic conditions yields 2-methyl-4-nitro-1H-benzimidazole . -

Reduction of Nitro Group:

Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, producing 2-methyl-1H-benzimidazol-4-amine . -

Salt Formation:

Treatment with hydrochloric acid in aqueous ethanol generates the dihydrochloride salt. Hydrate formation occurs during crystallization .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Acetic acid, HCl, reflux, 6h | 75 |

| 2 | H₂/Pd-C, ethanol, 50°C | 85 |

| 3 | HCl (2 eq.), H₂O/EtOH, 0°C | 90 |

Optimization Challenges

-

Impurity Control: Byproducts such as 2-methyl-5-nitrobenzimidazole may form during cyclization, requiring chromatographic purification .

-

Hydrate Stability: The number of water molecules () depends on crystallization conditions (humidity, temperature), necessitating controlled drying processes .

Physicochemical Properties

Thermal Behavior

-

Melting Point: Decomposes above 250°C without a distinct melting point due to salt dissociation .

-

Thermogravimetric Analysis (TGA): Weight loss at 100–120°C corresponds to hydrate water evaporation .

Solubility and Partitioning

-

Aqueous Solubility: >50 mg/mL at 25°C (pH 1–3), decreasing at higher pH due to deprotonation .

-

LogP (Octanol-Water): -1.2 (anhydrous form), indicating high hydrophilicity .

Applications in Research

Pharmaceutical Development

Benzimidazole derivatives exhibit antitumor, antimicrobial, and antiviral activities. This compound serves as a precursor for:

-

Kinase Inhibitors: Modulates ATP-binding sites in tyrosine kinases .

-

Antiparasitic Agents: Structural analog of albendazole metabolites .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume